

# A Comparative Guide to CDK12/13 Inhibitors: THZ531 vs. SR-4835

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | CDK2-IN-13 |           |
| Cat. No.:            | B189827    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) have emerged as critical regulators of transcriptional elongation, playing a pivotal role in the expression of genes involved in the DNA damage response (DDR) and other key cellular processes. Their inhibition represents a promising therapeutic strategy for various cancers. This guide provides an objective comparison of two prominent dual CDK12/13 inhibitors: THZ531 and SR-4835.

Initially, this guide was intended to compare CDK-IN-13 with THZ531. However, extensive research has identified "CDK-IN-13" as a selective inhibitor of CDK9, not CDK12/13. Therefore, a direct comparison for CDK12/13 inhibition is not scientifically relevant. In its place, we have selected SR-4835, a well-characterized, potent, and selective CDK12/13 inhibitor, to provide a meaningful and data-driven comparison with THZ531.

## **Mechanism of Action**

Both THZ531 and SR-4835 inhibit the kinase activity of CDK12 and CDK13, which are essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (pSer2). This phosphorylation event is crucial for the transition from transcription initiation to productive elongation. By inhibiting this process, both compounds lead to a reduction in the expression of key genes, particularly long genes and those involved in the







DNA damage response, such as BRCA1 and ATM. This disruption of transcription ultimately induces cell cycle arrest and apoptosis in cancer cells.

A key difference in their mechanism lies in their binding mode and downstream effects. THZ531 is a covalent inhibitor that irreversibly binds to a cysteine residue located outside the kinase domain of CDK12 and CDK13.[1] In contrast, SR-4835 is a reversible, ATP-competitive inhibitor.[2][3] Interestingly, recent studies have shown that SR-4835 also acts as a "molecular glue," promoting the degradation of Cyclin K, the regulatory partner of CDK12/13, via the proteasome.[4][5][6][7] This dual mechanism of kinase inhibition and protein degradation may contribute to its distinct biological effects compared to purely catalytic inhibitors like THZ531.[5]





Click to download full resolution via product page

CDK12/13 Signaling and Inhibition.



## **Data Presentation**

The following tables summarize the quantitative data for THZ531 and SR-4835, focusing on their biochemical potency, cellular activity, and kinase selectivity.

Table 1: Biochemical Potency of THZ531 and SR-4835

| Compound | Target | IC50 (nM) | Binding<br>Affinity (Kd,<br>nM) | Binding Mode        |
|----------|--------|-----------|---------------------------------|---------------------|
| THZ531   | CDK12  | 158[8]    | -                               | Covalent[1]         |
| CDK13    | 69[8]  | -         | Covalent[1]                     |                     |
| SR-4835  | CDK12  | 99[3]     | 98[3]                           | ATP- Competitive[2] |
| CDK13    | -      | 4.9[9]    | ATP-<br>Competitive[2]          |                     |

Table 2: Cellular Activity of THZ531 and SR-4835



| Compound                       | Cell Line               | Assay           | IC50 / EC50 (nM) |
|--------------------------------|-------------------------|-----------------|------------------|
| THZ531                         | Jurkat                  | Proliferation   | 50[8]            |
| Multiple Myeloma Cell<br>Lines | Proliferation           | 34 - 116[10]    |                  |
| Colorectal Cancer<br>PDOs      | Proliferation           | 60 - 4200[11]   |                  |
| SR-4835                        | MDA-MB-231 (TNBC)       | Proliferation   | 15.5[12]         |
| MDA-MB-468 (TNBC)              | Proliferation           | 22.1[12]        |                  |
| Hs 578T (TNBC)                 | Proliferation           | 19.9[12]        | _                |
| MDA-MB-436 (TNBC)              | Proliferation           | 24.9[12]        | _                |
| BRAF-mutated<br>Melanoma Lines | Proliferation           | 80.7 - 160.5[4] |                  |
| MDA-MB-231                     | pSer2-Pol II Inhibition | 105.5[12]       | -                |

Table 3: Kinase Selectivity Profile

| Compound | Off-Target Kinase | IC50 / Kd (nM) | Selectivity vs.<br>CDK12 (Fold) |
|----------|-------------------|----------------|---------------------------------|
| THZ531   | CDK7              | >8500[1]       | >53                             |
| CDK9     | >10500[1]         | >66            |                                 |
| SR-4835  | GSK3A             | Kd = 1200[13]  | ~12                             |
| GSK3B    | Kd = 810[13]      | ~8             |                                 |
| CDK6     | Kd = 5100[13]     | ~52            |                                 |

Note: Selectivity is calculated based on the ratio of off-target IC50/Kd to CDK12 IC50/Kd.

# **Experimental Protocols**



Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

## In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is a generalized procedure for determining the in vitro potency of inhibitors against CDK12/Cyclin K.



## Click to download full resolution via product page

Workflow for In Vitro Kinase Assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against CDK12/Cyclin K activity.

#### Materials:

- Recombinant human CDK12/Cyclin K
- Kinase substrate (e.g., GST-fused Pol II CTD)
- ATP
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- Test compounds (THZ531, SR-4835) serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)



- 384-well white plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
   Further dilute in kinase assay buffer to the desired final concentrations.
- Reaction Mixture: In a 384-well plate, add the kinase, substrate, and assay buffer.
- Inhibitor Addition: Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (blank).
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
- Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the data to the DMSO control and calculate the IC50 values using a non-linear regression curve fit.

## **Cellular Proliferation Assay (MTT Assay)**

This protocol outlines a common method for assessing the effect of inhibitors on cancer cell proliferation.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound on a cancer cell line.

## Materials:



- Cancer cell line of interest (e.g., MDA-MB-231)
- · Complete cell culture medium
- Test compounds (THZ531, SR-4835)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well clear flat-bottom plates
- Multi-channel pipette
- Plate reader capable of measuring absorbance at 570 nm

#### Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a
  vehicle-only control (e.g., DMSO).
- Incubation: Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan precipitate.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells and calculate the GI50 values using non-linear regression analysis.

# **Summary and Conclusion**



Both THZ531 and SR-4835 are potent and selective dual inhibitors of CDK12 and CDK13, representing valuable tools for cancer research and potential therapeutic agents.

- THZ531 is a first-in-class covalent inhibitor with well-documented effects on transcription and induction of apoptosis.[1][8] Its irreversible binding mode may offer sustained target engagement.
- SR-4835 is a highly selective, ATP-competitive inhibitor with the unique additional
  mechanism of inducing Cyclin K degradation.[2][4][5][6][7] This dual action may provide a
  more profound and durable inhibition of CDK12/13 activity. Furthermore, SR-4835 has
  demonstrated in vivo efficacy in preclinical models and is orally bioavailable.[2][3]

The choice between these inhibitors will depend on the specific experimental context. The covalent nature of THZ531 makes it an excellent tool for target engagement and occupancy studies, while the dual-action and favorable in vivo properties of SR-4835 make it a compelling candidate for further preclinical and clinical development. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their studies on CDK12/13 inhibition.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]



- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Probe SR-4835 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [A Comparative Guide to CDK12/13 Inhibitors: THZ531 vs. SR-4835]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b189827#comparing-cdk-in-13-vs-thz531-for-cdk12-13-inhibition]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





